![molecular formula C16H19N7O2S B2868292 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 1210943-58-0](/img/structure/B2868292.png)
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
The compound “2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been designed and synthesized as part of a series of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The structure also includes a morpholino group and a thiazole-4-carboxamide group .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of 2-Methyl-N-(2-(4-Morpholino-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
Cancer Treatment: CDK2 Inhibition: One of the primary applications of this compound is in the field of cancer treatment, specifically as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound has shown significant inhibitory activity against CDK2, with IC50 values indicating potent efficacy . This suggests its potential use in targeted cancer therapies, particularly for tumors that are sensitive to CDK2 activity.
Antiproliferative Agent: The compound has demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM respectively . This indicates its role as an effective antiproliferative agent, capable of inducing cell death in cancerous cells, which could be leveraged in chemotherapy treatments.
Apoptosis Induction: Further research into the compound’s mechanisms has revealed its ability to induce apoptosis within cancer cells. Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. By promoting apoptosis, the compound can help in reducing tumor growth and potentially enhancing the effectiveness of existing cancer treatments .
Cell Cycle Progression Alteration: The compound has been observed to cause significant alterations in cell cycle progression. By disrupting the normal cycle of cell division, it can hinder the replication of cancer cells, thereby slowing down or stopping the progression of the disease .
Dual Activity Against Cell Lines and CDK2: Some derivatives of the compound have shown dual activity, being effective against both cancer cell lines and CDK2. This dual action provides a two-pronged approach to cancer treatment, attacking the disease at both the cellular and molecular levels .
Hepatocellular Carcinoma Treatment: The compound has moderate activity against HepG-2 (liver cancer) cell lines, with IC50 values of 48–90 nM compared to sorafenib, a drug used to treat hepatocellular carcinoma . This suggests its potential application in treating liver cancer, either alone or in combination with other therapies.
Synthesis of Derivatives: The compound’s structure allows for the synthesis of various derivatives, which can be tailored for specific biomedical applications. The versatility in its chemical structure enables the exploration of a wide range of therapeutic uses, potentially extending beyond oncology .
Molecular Modeling Investigations: Molecular modeling studies have been conducted to understand the interaction of the compound and its derivatives with CDK2. These investigations can provide insights into the design of new drugs with improved efficacy and specificity for CDK2 inhibition, which is a promising area for drug development .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption affects downstream processes such as DNA replication and mitosis, which are crucial for cell proliferation . By halting these processes, the compound can inhibit the growth of cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cancer cells .
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-11-21-13(9-26-11)16(24)17-2-3-23-15-12(8-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHIWGRCLVFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide |
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